molecular formula C11H17NO2 B7590987 (S)-3-(Benzyl(methyl)amino)propane-1,2-diol

(S)-3-(Benzyl(methyl)amino)propane-1,2-diol

Cat. No.: B7590987
M. Wt: 195.26 g/mol
InChI Key: HGPHYOVGIFFHJB-NSHDSACASA-N
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Description

(S)-3-(Benzyl(methyl)amino)propane-1,2-diol is a chiral compound with a benzyl group attached to a nitrogen atom, which is further connected to a propane-1,2-diol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Benzyl(methyl)amino)propane-1,2-diol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and (S)-propylene oxide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the opening of the epoxide ring in (S)-propylene oxide.

    Formation of Intermediate: The benzylamine reacts with the (S)-propylene oxide to form an intermediate compound.

    Hydrogenation: The intermediate is then subjected to hydrogenation to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Benzyl(methyl)amino)propane-1,2-diol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce various alcohols.

Scientific Research Applications

(S)-3-(Benzyl(methyl)amino)propane-1,2-diol has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-3-(Benzyl(methyl)amino)propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the chiral center play crucial roles in determining the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(Benzyl(methyl)amino)propane-1,2-diol: The enantiomer of the compound, which may have different biological activities and properties.

    N-Benzyl-N-methyl-1,2-propanediamine: A structurally similar compound with different functional groups.

    3-(Benzylamino)propane-1,2-diol: Lacks the methyl group on the nitrogen atom.

Uniqueness

(S)-3-(Benzyl(methyl)amino)propane-1,2-diol is unique due to its specific chiral configuration and the presence of both benzyl and methyl groups on the nitrogen atom. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Biological Activity

(S)-3-(Benzyl(methyl)amino)propane-1,2-diol, also known as 3-(N-Benzyl-N-methylamino)-1,2-propanediol, is a compound with significant biological activity. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological potential.

Chemical Structure and Synthesis

The molecular formula of this compound is C₁₁H₁₇NO₂, with a molecular weight of 195.26 g/mol. The compound features a propanediol backbone substituted with both benzyl and methylamino groups, which contribute to its unique biological properties.

Synthesis Method:
The synthesis typically involves the reaction of N-benzyl-N-methylamine with epichlorohydrin under basic conditions (e.g., sodium hydroxide). This process may yield up to 85% under optimized conditions and can be scaled for industrial production using continuous flow reactors to enhance efficiency.

Biological Mechanisms

The biological activity of this compound can be attributed to its ability to interact with various biological pathways:

  • Enzyme Modulation: The compound acts as an inhibitor or activator of specific enzymes, influencing biochemical pathways. The presence of amino and hydroxyl groups enables the formation of hydrogen bonds with enzyme active sites.
  • Neurotransmitter Similarity: Its structural similarity to neurotransmitters suggests potential roles in neurological pathways, although specific mechanisms remain under investigation.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro tests demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0195 mg/mL
Bacillus subtilis4.69 - 22.9 µM
Candida albicans16.69 - 78.23 µM

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Case Studies

  • Case Study on Enzyme Interaction: A study explored the interaction of this compound with acetylcholinesterase (AChE), revealing that it could inhibit enzyme activity, which is crucial for neurotransmitter regulation in the nervous system .
  • Antifungal Properties: Another investigation focused on the antifungal activity against Candida species, showing promising results that warrant further exploration into its potential as a therapeutic agent in treating fungal infections .

Properties

IUPAC Name

(2S)-3-[benzyl(methyl)amino]propane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-12(8-11(14)9-13)7-10-5-3-2-4-6-10/h2-6,11,13-14H,7-9H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPHYOVGIFFHJB-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)C[C@@H](CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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